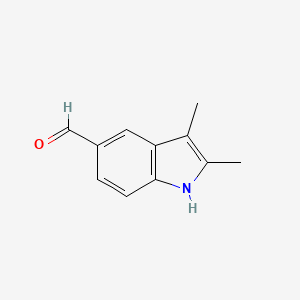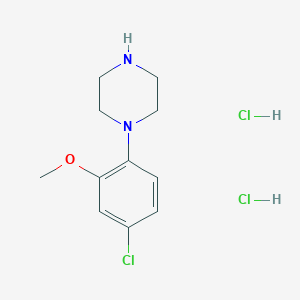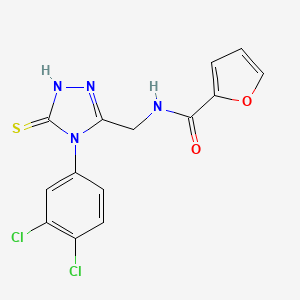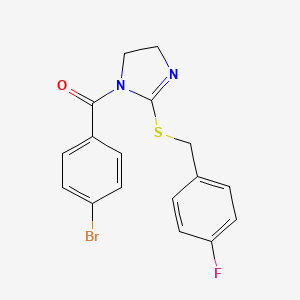![molecular formula C15H19NO3 B2615347 1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone CAS No. 924769-64-2](/img/structure/B2615347.png)
1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.321. It is not intended for human or veterinary use and is primarily used for research .
Synthesis Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component in the synthesis of this compound . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is based on a chromanone or chroman-4-one scaffold . Chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are key to the synthesis of 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized using techniques such as IR, NMR, and MS studies, emphasizing its structural integrity and stability. Studies have also utilized single crystal XRD analysis and Hirshfeld surfaces computational method to understand its molecular interactions and pharmacokinetics for potential biological applications (Govindhan et al., 2017).
Biological Relevance and Applications
- Research has identified spiro[chromane-2,4'-piperidine]-4(3H)-one as an important pharmacophore, highlighting significant progress in the synthesis of derivatives for medicinal chemistry research. These studies focus on the potential utility of such compounds in developing new biologically active substances (Ghatpande et al., 2020).
- Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been developed, showing good anti-fungal and anti-microbial activities, which further emphasizes the therapeutic potential of these compounds (Ghatpande et al., 2021).
- Certain derivatives have been evaluated for their anticancer potential, indicating effective inhibition of tumor cell proliferation and suggesting their role as potential anticancer agents (Chitti et al., 2021).
Chemical Reactions and Mechanisms
- The compound has been involved in various chemical reactions, including condensation reactions and alkylation studies, which provide insights into its reactivity and potential for creating diverse chemical entities (Halnor et al., 2006).
Potential CNS Agents
- Synthesis and pharmacological evaluation of spiro[chromane-2,4'-piperidine] derivatives as structurally novel histone deacetylase (HDAC) inhibitors have been explored, indicating the potential of such compounds in treating various diseases by modulating epigenetic mechanisms (Varasi et al., 2011).
Orientations Futures
Piperidine and its derivatives, including 1-(7-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone, play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the exploration of their diverse biological activities .
Propriétés
IUPAC Name |
1-(7-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)5-4-12-2-3-13(18)10-14(12)19-15/h2-3,10,18H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJLHPPOYDXRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)







![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2615282.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2615283.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615284.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2615285.png)
![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2615286.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2615287.png)
